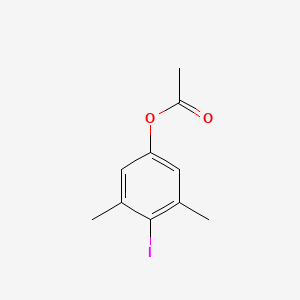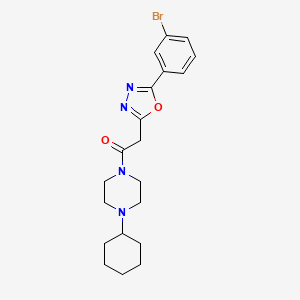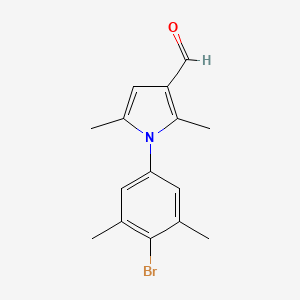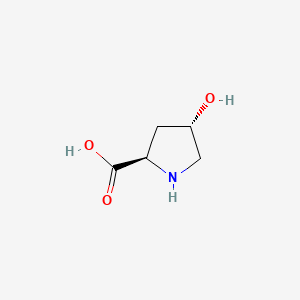![molecular formula C10H15N3O B2635786 N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]prop-2-enamide CAS No. 101324-55-4](/img/structure/B2635786.png)
N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]prop-2-enamide, also known as PYR-41, is a small molecule inhibitor that has gained attention in the scientific community for its potential use in research applications. The compound was first synthesized in 2009 by Yang et al. and has since been studied for its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
Preparation of Pyrazolato Ligated Complexes
“N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]prop-2-enamide” is a common reagent for the preparation of pyrazolato ligated complexes . These complexes are often used in various chemical reactions due to their unique properties.
Synthesis of Tridentate Nitrogen Ligands
This compound is used in the synthesis of tridentate nitrogen ligands . These ligands are molecules that donate electrons to a central metal atom, forming a coordination complex. They play a crucial role in many chemical reactions, particularly in catalysis.
Preparation of N-1-Substituted Derivatives
“N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]prop-2-enamide” is also used to prepare N-1-substituted derivatives . These derivatives have been found to exhibit antibacterial activity, making them potentially useful in the development of new antibiotics.
Copper Complex Formation
The compound has been used in the formation of copper complexes . These complexes have been proposed as models for type III copper proteins, as well as for the discovery of new catalyst precursors .
Catalytic Transformations of Organic Substrates
Copper (II) complexes of the ligand N,N-bis (3,5-dimethylpyrazol-1-ylmethyl)-1-hydroxy-2-aminoethane (L) have been shown to promote novel catalytic transformations of organic substrates such as enantioselective catalysis and alkene polymerization .
Oxidation of Catechol to Quinone
The copper complexes were tested for their reactivity in the oxidation of catechol to quinone . This reaction is important in various chemical and biological processes.
properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-4-10(14)11-5-6-13-9(3)7-8(2)12-13/h4,7H,1,5-6H2,2-3H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINWOGBVXOCMFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 85524782 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-phenyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2635704.png)
![(Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine](/img/structure/B2635705.png)


![2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone](/img/structure/B2635710.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2635712.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-propylpentanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2635718.png)
![N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-(phenylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2635720.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2635722.png)

